(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

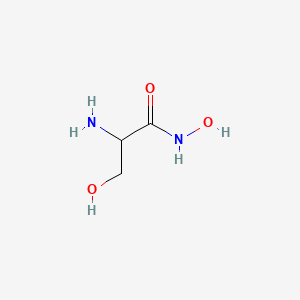

“(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid” is a long-chain unsaturated fatty acid. Its chemical structure features a 16-carbon chain with a double bond at the ninth carbon position. The “Z” configuration indicates that the double bond has the same substituents on the same side of the carbon-carbon double bond.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the hydrolysis of natural fats or oils containing oleic acid (cis-9-octadecenoic acid). The hydrolysis reaction yields the corresponding fatty acids, including hexadecenoic acid. The isotopic labeling with ^13C at the 16th carbon position can be achieved during the synthesis.

Industrial Production: Industrial production typically involves the extraction of hexadecenoic acid from plant oils (such as olive oil or sunflower oil) or animal fats. The extracted fatty acids undergo purification and isotopic labeling to obtain the desired compound.

Chemical Reactions Analysis

Reactions:

Oxidation: Hexadecenoic acid can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction of the double bond converts hexadecenoic acid to hexadecanoic acid (palmitic acid). Hydrogenation using palladium on carbon (Pd/C) or other reducing agents achieves this transformation.

Substitution: Substitution reactions can occur at the carboxylic acid functional group. For example, esterification with alcohols yields hexadecenoic acid esters.

Major Products: The major products depend on the specific reaction conditions. Oxidation produces carboxylic acid derivatives, while reduction leads to saturated fatty acids.

Scientific Research Applications

Chemistry::

Lipid Metabolism: Hexadecenoic acid plays a crucial role in lipid metabolism and membrane structure.

Isotopic Labeling: Researchers use isotopically labeled hexadecenoic acid for metabolic studies and tracing lipid pathways.

Cell Membranes: Hexadecenoic acid contributes to cell membrane fluidity and function.

Anti-Inflammatory Properties: Some studies suggest that hexadecenoic acid may have anti-inflammatory effects.

Cosmetics: Hexadecenoic acid is used in cosmetic formulations due to its moisturizing properties.

Food Industry: It is an ingredient in food products and food additives.

Mechanism of Action

The exact mechanism of action remains an active area of research. hexadecenoic acid likely influences cellular processes through its incorporation into lipid bilayers and interactions with membrane proteins.

Comparison with Similar Compounds

Hexadecenoic acid shares similarities with other long-chain fatty acids, such as palmitoleic acid (cis-9-hexadecenoic acid) and oleic acid (cis-9-octadecenoic acid). its isotopic labeling at the 16th carbon position sets it apart.

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

270.29 g/mol |

IUPAC Name |

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |

InChI Key |

SECPZKHBENQXJG-TXLJUQNKSA-N |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.